2,6,6,7-Tetramethylcyclohepta-2,4-dien-1-one
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Overview
Description
2,6,6,7-Tetramethylcyclohepta-2,4-dien-1-one is an organic compound with the molecular formula C11H16O It is characterized by a seven-membered ring with four double bonds and four methyl groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6,7-Tetramethylcyclohepta-2,4-dien-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,6,6,7-tetramethyl-1,3,5-heptatriene with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6,6,7-Tetramethylcyclohepta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, brom
Properties
CAS No. |
35931-99-8 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,6,6,7-tetramethylcyclohepta-2,4-dien-1-one |
InChI |
InChI=1S/C11H16O/c1-8-6-5-7-11(3,4)9(2)10(8)12/h5-7,9H,1-4H3 |
InChI Key |
BHEOUMGXEQLNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(=CC=CC1(C)C)C |
Origin of Product |
United States |
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